MIND4-19 SIRT2 Inhibitory Potency Comparison Across Commercial and Published SIRT2 Inhibitors
MIND4-19 inhibits recombinant human SIRT2 with an IC₅₀ of 7.0 μM, as measured in a Fluor de Lys fluorescent biochemical assay in 96-well format [1]. This potency positions MIND4-19 in an intermediate range among commercially available SIRT2 inhibitors: it is approximately 2.2-fold more potent than AK-7 (IC₅₀: 15.5 μM), approximately 2-fold less potent than AGK2 (IC₅₀: 3.5 μM), 50-fold less potent than SirReal2 (IC₅₀: 140 nM), and 250-fold less potent than Thiomyristoyl (IC₅₀: 28 nM) [2].
| Evidence Dimension | SIRT2 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 7.0 μM |
| Comparator Or Baseline | AK-7: 15.5 μM; AGK2: 3.5 μM; SirReal2: 140 nM (0.14 μM); Thiomyristoyl: 28 nM (0.028 μM) |
| Quantified Difference | MIND4-19 is 2.2× more potent than AK-7; 2× less potent than AGK2; 50× less potent than SirReal2; 250× less potent than Thiomyristoyl |
| Conditions | Recombinant human SIRT2 enzyme; Fluor de Lys fluorescent biochemical assay (MIND4-19 data); comparator values from vendor-reported biochemical assays with similar substrate conditions |
Why This Matters
This intermediate potency profile may be advantageous in experimental systems where complete SIRT2 inhibition causes cytotoxicity or confounding off-target effects, providing a more physiologically relevant modulation window.
- [1] BindingDB Entry BDBM50424850. Affinity Data: IC₅₀ 7.00E+3 nM for human SIRT2 (Fluor de Lys assay). View Source
- [2] Selleck Chemicals. SIRT2 Inhibitor Comparison: AGK2 (S7577) IC₅₀ 3.5 μM; AK-7 (S5914) IC₅₀ 15.5 μM; SirReal2 (S7845) IC₅₀ 140 nM; Thiomyristoyl (S8245) IC₅₀ 28 nM. View Source
